molecular formula C33H26O9 B11956636 alpha-d-Arabinose tetrabenzoate CAS No. 7702-27-4

alpha-d-Arabinose tetrabenzoate

Cat. No.: B11956636
CAS No.: 7702-27-4
M. Wt: 566.6 g/mol
InChI Key: YHLULIUXPPJCPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-d-Arabinose tetrabenzoate is a chemical compound with the molecular formula C33H26O9 It is a derivative of arabinose, a pentose sugar, where the hydroxyl groups are esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-d-Arabinose tetrabenzoate typically involves the esterification of alpha-d-Arabinose with benzoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture to facilitate the esterification process. The product is then purified through recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The purification process may involve multiple steps, including filtration, distillation, and crystallization, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-d-Arabinose tetrabenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields benzoic acid derivatives, while reduction results in the formation of arabinose derivatives .

Scientific Research Applications

Alpha-d-Arabinose tetrabenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-d-Arabinose tetrabenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, influencing various metabolic pathways. The ester groups in the compound can also undergo hydrolysis, releasing benzoic acid and arabinose, which can further participate in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    Beta-l-Arabinose tetrabenzoate: Similar in structure but differs in the configuration of the arabinose moiety.

    Beta-d-Ribopyranose tetrabenzoate: Another tetrabenzoate derivative with a different sugar backbone.

    Beta-xylofuranose tetrabenzoate: A tetrabenzoate derivative of xylose.

Uniqueness

Alpha-d-Arabinose tetrabenzoate is unique due to its specific configuration and the presence of four benzoate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

7702-27-4

Molecular Formula

C33H26O9

Molecular Weight

566.6 g/mol

IUPAC Name

(4,5,6-tribenzoyloxyoxan-3-yl) benzoate

InChI

InChI=1S/C33H26O9/c34-29(22-13-5-1-6-14-22)39-26-21-38-33(42-32(37)25-19-11-4-12-20-25)28(41-31(36)24-17-9-3-10-18-24)27(26)40-30(35)23-15-7-2-8-16-23/h1-20,26-28,33H,21H2

InChI Key

YHLULIUXPPJCPL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.